![molecular formula C30H24O6 B14263482 Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris- CAS No. 184587-74-4](/img/structure/B14263482.png)
Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris-: is an organic compound that contains a benzene ring with three methyleneoxy groups attached to it. This compound is known for its complex structure and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- involves several steps. One common method includes the reaction of benzaldehyde with formaldehyde and a suitable catalyst to form the desired product. The reaction conditions typically involve controlled temperatures and pressures to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved in its action are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- can be compared to other similar compounds such as:
Benzyl alcohol: Similar in structure but with different functional groups.
Benzoic acid: An oxidation product of benzaldehyde with distinct chemical properties.
Benzaldehyde oxime: A derivative of benzaldehyde with different reactivity. These compounds share some similarities in their chemical structure but differ in their reactivity and applications, highlighting the uniqueness of Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris-
Properties
CAS No. |
184587-74-4 |
|---|---|
Molecular Formula |
C30H24O6 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-[[3,5-bis[(2-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C30H24O6/c31-16-25-7-1-4-10-28(25)34-19-22-13-23(20-35-29-11-5-2-8-26(29)17-32)15-24(14-22)21-36-30-12-6-3-9-27(30)18-33/h1-18H,19-21H2 |
InChI Key |
QQXXTYZIJISWCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC(=C2)COC3=CC=CC=C3C=O)COC4=CC=CC=C4C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


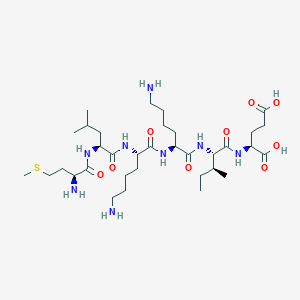
![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)

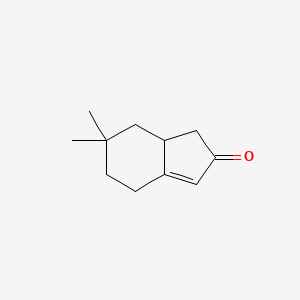
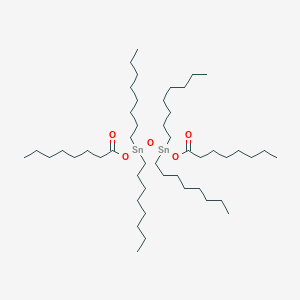
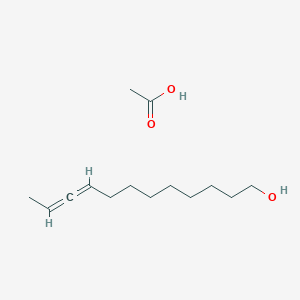

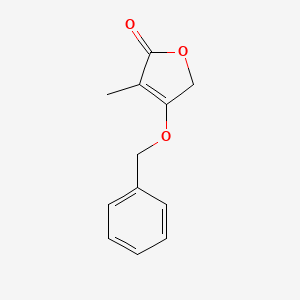
![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
silane](/img/structure/B14263461.png)

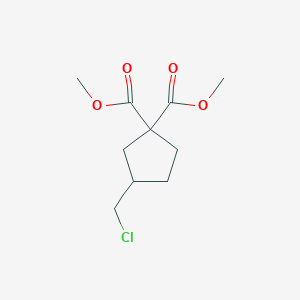
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
